molecular formula C17H17NO6S2 B281298 2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate

2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No.: B281298
M. Wt: 395.5 g/mol
InChI Key: OUTFDANNMSSINM-UHFFFAOYSA-N
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Description

2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step may involve sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

    Esterification: The final step involves esterification to introduce the 2-methoxyethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to thiol or sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 2-methyl-5-(thiophen-2-ylamino)-1-benzofuran-3-carboxylate: Lacks the sulfonyl group.

    2-Methoxyethyl 2-methyl-5-(phenylsulfonylamino)-1-benzofuran-3-carboxylate: Contains a phenyl group instead of a thiophene group.

Uniqueness

The presence of the thiophene sulfonyl group in 2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate may confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets.

Properties

Molecular Formula

C17H17NO6S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H17NO6S2/c1-11-16(17(19)23-8-7-22-2)13-10-12(5-6-14(13)24-11)18-26(20,21)15-4-3-9-25-15/h3-6,9-10,18H,7-8H2,1-2H3

InChI Key

OUTFDANNMSSINM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCCOC

Origin of Product

United States

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